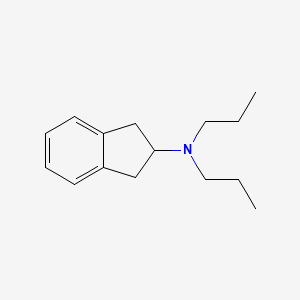

2-Di-n-propylaminoindan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71096-41-8 |

|---|---|

Molecular Formula |

C15H23N |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

N,N-dipropyl-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C15H23N/c1-3-9-16(10-4-2)15-11-13-7-5-6-8-14(13)12-15/h5-8,15H,3-4,9-12H2,1-2H3 |

InChI Key |

LEACNHXRZNVYRP-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CC2=CC=CC=C2C1 |

Canonical SMILES |

CCCN(CCC)C1CC2=CC=CC=C2C1 |

Other CAS No. |

71096-41-8 |

Synonyms |

2-di-n-propylaminoindan JPC 60-36 JPC-60-36 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors in Research

Diverse Synthetic Pathways to 2-Di-n-propylaminoindan

The creation of this compound can be broadly divided into two key stages: the construction of the foundational indan (B1671822) ring system and the subsequent installation of the di-n-propylamino functional group.

Alternative modern methods provide direct access to the functionalized indan core. One such approach is a Palladium-catalyzed carboamination reaction involving 2-allylphenyltriflate derivatives, which can be prepared from readily available phenols in three steps: O-allylation, aromatic Claisen rearrangement, and installation of the triflate group. acs.org This method builds the carbocyclic frame and sets the stage for amine introduction in a single transformative step. acs.org

General synthetic routes to 2-aminoindan (B1194107) derivatives can also start from 5,6-disubstituted 1-indanones, which undergo reactions like bromination as an initial step to functionalize the ring for subsequent amine introduction. google.com

Once the indan core, typically an indanone or a primary aminoindan, is secured, the di-n-propylamino group is introduced. Reductive amination and the Mannich reaction are two prominent methods for this transformation. wikipedia.orgwikipedia.org

Reductive Amination is a widely used method to form amines from carbonyl compounds. wikipedia.org This reaction converts a ketone or aldehyde to an amine through an intermediate imine, which is then reduced. wikipedia.orglibretexts.org In a typical sequence for a 2-aminoindan derivative, a 1-indanone (B140024) is first converted to a 2-aminoindan primary amine. google.com This primary amine can then be reductively aminated with an appropriate aldehyde or ketone to yield the di-substituted product. google.com For example, 5-Methoxy-2-aminoindan has been reacted with propionaldehyde (B47417) in the presence of a reducing agent to yield 5-Methoxy-2-(n-propylamino)indan. google.com A second alkylation would yield the di-propyl derivative. The reaction can often be performed in a one-pot procedure using specialized reducing agents like sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine intermediate without significantly affecting the initial carbonyl group. masterorganicchemistry.comyoutube.com

The Mannich Reaction is another cornerstone of amine synthesis. This organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine, such as di-n-propylamine. wikipedia.orgbyjus.com The reaction proceeds in two main steps: first, the formation of an Eschenmoser-like salt (iminium ion) from the amine and formaldehyde. wikipedia.orgscribd.comyoutube.com Second, the enol form of the carbonyl compound attacks the iminium ion to form the β-aminocarbonyl compound, known as a Mannich base. wikipedia.orgscribd.com While broadly applied in organic synthesis for producing natural compounds, alkaloids, and pharmaceuticals, its specific application to indanone systems provides a direct route to β-amino ketones. byjus.comgijash.com

| Synthetic Method | Description | Key Intermediates | Common Reagents | References |

| Reductive Amination | Converts a carbonyl group (ketone/aldehyde) to an amine via an imine intermediate. | Imine | Ketone/Aldehyde, Amine, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | wikipedia.org, libretexts.org, masterorganicchemistry.com |

| Mannich Reaction | Aminoalkylation of an α-carbon of a carbonyl compound. | Iminium ion, Enol | Carbonyl Compound, Formaldehyde, Amine, Acid/Base Catalyst | scribd.com, byjus.com, wikipedia.org |

| From Primary Amine | Alkylation of a pre-existing primary amine on the indan core. | 2-Aminoindan | Alkyl Halide, Base or Aldehyde/Reducing Agent | google.com |

Stereoselective Synthesis of this compound Enantiomers (e.g., (R)- and (S)-Isomers)

Many applications in research require enantiomerically pure compounds. The synthesis of specific (R)- and (S)-isomers of this compound is achieved through either the separation of a racemic mixture (resolution) or by building the molecule stereoselectively from the start (enantioselective synthesis).

Classical resolution is a common technique used to separate enantiomers from a racemic mixture. This typically involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties and can be separated by methods like fractional crystallization.

A notable example is the resolution of the racemic precursor, (RS)-4-hydroxy-2-(di-n-propylamino)indan. researchgate.netnih.gov In this process, researchers used D-(-)-tartaric acid as the chiral resolving agent. The diastereomeric salts were formed and then separated by recrystallization. nih.govacs.org After separation, the individual enantiomers of the amine were recovered. nih.gov

Another powerful resolution strategy involves the formation of diastereomeric amides. For instance, a racemic 2-aminoindane can be reacted with a chiral acylating agent, such as (R)-mandeloyl chloride. researchgate.net This creates a mixture of (R,S)- and (R,R)-diastereomeric amides. researchgate.net These diastereomers can be separated by recrystallization, and their absolute configuration can be confirmed using techniques like X-ray crystallography. researchgate.net Subsequent hydrolysis of the separated amides yields the individual (R)- and (S)-enantiomers of the amine in high enantiopurity. researchgate.net Enzymatic resolution, for example using lipase-catalyzed acylation, represents another sophisticated academic approach for separating enantiomers of related amino-indanols. nih.gov

| Resolution Technique | Description | Example Resolving Agent | References |

| Diastereomeric Salt Formation | Racemic amine is reacted with a chiral acid to form separable diastereomeric salts. | D-(-)-Tartaric Acid | researchgate.net, nih.gov |

| Diastereomeric Amide Formation | Racemic amine is reacted with a chiral acyl chloride, separated, and then hydrolyzed. | (R)-mandeloyl chloride | researchgate.net |

| Enzymatic Resolution | A lipase (B570770) selectively acylates one enantiomer of a racemic mixture, allowing for separation. | Immobilized lipase | nih.gov |

Enantioselective synthesis aims to create a specific enantiomer directly, avoiding the need for resolution and the loss of 50% of the material. These advanced methods often employ chiral catalysts or auxiliaries.

A modern and efficient method for accessing enantioenriched 2-aminoindanes is through asymmetric palladium-catalyzed alkene carboamination. acs.orgnih.gov This reaction couples 2-allylphenyltriflate derivatives with aliphatic amines. nih.gov Using a catalyst generated from Pd(OAc)₂ and a chiral ligand like (S)-tert-butylPHOX, functionalized 2-aminoindanes can be produced in good yields and with very high enantiomeric ratios (up to >99:1 er). nih.gov The key to the stereocontrol is an anti-aminopalladation step where the amine attacks an arylpalladium alkene complex. nih.gov

Asymmetric versions of classical reactions are also employed. The organocatalyzed asymmetric Mannich reaction, for example, can produce chiral products with high stereocontrol. youtube.com Using a catalyst like the amino acid (S)-proline, an enolizable ketone can react with an imine to favor the formation of a specific stereoisomer. youtube.comresearchgate.net Such strategies represent a powerful way to directly synthesize optically active building blocks for more complex targets. researchgate.net

Derivatization Strategies for Structural Modification in Research

Derivatization of the this compound scaffold is a key strategy in medicinal chemistry research to explore structure-activity relationships (SAR). Modifications can be made to the amine substituent, the aromatic ring, or the aliphatic portion of the indan core.

Research into N-aralkyl substituted 2-aminoindans has shown that the nature of the substituent on the nitrogen atom is critical for biological activity at certain receptors. science.gov For a series of 5,6-dimethoxy-2-aminoindans studied as dopamine (B1211576) D₃ receptor antagonists, substitution at the amine was found to be quite restricted. The di-n-propyl group, as in 2-(N-dipropyl)-aminoindan, was found to be important for achieving selective D₃ antagonism. science.gov While substituting the nitrogen with N-alkylaryl groups could yield potent D₃ binding, it often increased D₂ affinity as well, reducing selectivity. science.gov

Other structural modifications on the 2-aminoindane (2-AI) molecule have led to a range of research chemicals. These derivatives are often created by adding substituents to the aromatic ring or altering the alkyl groups on the amine. mdpi.com Examples of such derivatives that originated from structural modifications of the 2-AI precursor molecule include:

MDAI (5,6-Methylenedioxy-2-aminoindane)

5-IAI (5-Iodo-2-aminoindane)

NM-2-AI (N-Methyl-2-aminoindane) mdpi.com

Hydroxylation and Alkyl/Methoxy (B1213986) Substitutions on the Indan Ring System

Researchers have extensively investigated the impact of substitutions on the aromatic ring of the this compound scaffold. These modifications are primarily aimed at understanding structure-activity relationships.

Hydroxylation: The position of the hydroxyl group on the indan ring is a critical determinant of activity. 4-Hydroxy-2-(di-n-propylamino)indan (B1208187), for instance, has been a focal point of research, with studies resolving its racemic mixture to evaluate the individual enantiomers. acs.orgnih.gov The (R)-enantiomer of 4-hydroxy-2-(di-n-propylamino)indan has been shown to be significantly more potent in certain biological assays than the (S)-enantiomer. nih.govnih.gov Conformational analysis suggests that for high potency, the nitrogen atom of the amino group should be in an equatorial position, bringing it closer to the aromatic ring. nih.gov

Alkylation and Methoxylation: The introduction of alkyl and methoxy groups to the indan ring has led to the synthesis of various analogues. For example, 4-hydroxy-5-methyl-di-n-propyl-2-aminoindan (RD-211) has been synthesized and evaluated. nih.gov Other modifications include the preparation of 4,7-dimethoxy-2-(di-n-propylamino)indan and 5,6-dimethoxy-2-(di-n-propylamino)indan. researchgate.netsolubilityofthings.comgoogleapis.com The substitution pattern significantly influences the compound's properties. For instance, 4,7-dimethoxy-2-(di-n-propylamino)indan has been reported to be active at both dopamine and serotonin (B10506) receptors. researchgate.netnih.gov In contrast, some 5,6-disubstituted indan derivatives have been found to be inactive in certain assays. googleapis.comgoogle.com

Table 1: Selected this compound Analogues with Ring Substitutions

| Compound Name | Ring Substitutions | Key Research Finding | Reference(s) |

|---|---|---|---|

| (R)-4-hydroxy-2-(di-n-propylamino)indan | 4-OH | Significantly more potent than the (S)-enantiomer. nih.govnih.gov | nih.gov, nih.gov |

| (S)-4-hydroxy-2-(di-n-propylamino)indan | 4-OH | Less potent than the (R)-enantiomer. nih.govnih.gov | nih.gov, nih.gov |

| 4-hydroxy-5-methyl-di-n-propyl-2-aminoindan (RD-211) | 4-OH, 5-CH3 | Produces dose-dependent decreases in heart rate and blood pressure in animal models. nih.gov | nih.gov |

| 4,7-dimethoxy-2-(di-n-propylamino)indan | 4,7-di-OCH3 | Active at both dopamine and serotonin receptors. researchgate.netnih.gov | researchgate.net, nih.gov |

| 5,6-dimethoxy-2-(di-n-propylamino)indan | 5,6-di-OCH3 | Reported as inactive in some dopamine receptor activity assays. googleapis.com | googleapis.com |

Analogues with Modified Amino Side Chains

Modifications to the amino side chain of 2-aminoindans have also been a strategy in the design of new compounds. While the di-n-propylamino group is common, other alkyl substitutions have been explored. For example, unsubstituted di-n-propyl- and diethyl-2-aminoindan derivatives have been studied. nih.gov Research has also extended to creating analogues where the amino group is part of a larger, more complex side chain, such as in 4-hydroxy-2-[(di-n-propylamino)methyl]indan. nih.gov The goal of these modifications is often to explore the conformational requirements for biological activity. nih.gov The introduction of different functional groups to the side chain can significantly alter the compound's interaction with its biological targets. iris-biotech.de

Pharmacological Characterization in Preclinical Systems

Ligand Binding Profile and Receptor Affinities in In Vitro Assays

The affinity of 2-aminoindan (B1194107) derivatives for various neurotransmitter receptors and transporters has been evaluated through in vitro radioligand binding assays. These studies determine the concentration of a compound required to displace a specific radiolabeled ligand from its target, expressed as an inhibition constant (Kᵢ) or as the concentration causing 50% inhibition of binding (IC₅₀).

The 2-aminoindan structure is a recognized scaffold for ligands targeting dopamine (B1211576) receptors, particularly the D₂-like family (D₂, D₃, and D₄). frontiersin.org Substitutions on the indan (B1671822) ring and the amine group significantly influence both affinity and selectivity.

For instance, 5,6-dimethoxy-2-(N-dipropyl)-aminoindan (PNU-99194A) was identified as a selective dopamine D₃ receptor antagonist. figshare.comscience.gov Research into its structure-activity relationships revealed that the di-n-propyl substitution on the nitrogen atom is crucial for achieving selective D₃ antagonism. figshare.com While substituting the di-n-propyl group with other N-alkylaryl or N-alkylheteroaryl groups can yield compounds with potent D₃ binding affinity, it often enhances D₂ affinity as well, resulting in diminished selectivity (less than 4-fold preference for D₃). figshare.comscience.gov

Conversely, the introduction of a hydroxyl group at the 4-position creates a potent central dopamine receptor agonist. The (R)-enantiomer of 4-hydroxy-2-(di-n-propylamino)indan (B1208187) is the more active form, a stereoselectivity common for dopaminergic agents. nih.gov Molecular modeling suggests the active (R)-enantiomer's nitrogen atom adopts an equatorial position, which is considered a critical requirement for potent dopamine receptor agonism, allowing for optimal interaction with key residues like Asp-114 in the D₂ receptor. While specific Kᵢ values for 2-di-n-propylaminoindan are not widely reported, the affinity of related aminotetralins, such as the D₃-preferring agonist 7-OH-DPAT, for D₂ and D₃ receptors is in the low nanomolar range (Kᵈ of ~3.6 nM for D₂ and ~0.5 nM for D₃), highlighting the potency of this general pharmacophore at these targets. nih.gov

| Compound Derivative | Receptor Subtype | Binding Affinity (Kᵢ / Kᵈ) | Selectivity Profile | Reference |

| 5,6-Dimethoxy-2-(N-dipropyl)-aminoindan | D₃ | High | Selective D₃ Antagonist | figshare.com, science.gov |

| D₂ | Moderate | Lower affinity than for D₃ | figshare.com, science.gov | |

| 4-Hydroxy-2-(di-n-propylamino)indan | DA Receptors (general) | High | Potent Agonist | , nih.gov |

| 7-OH-DPAT (related tetralin) | D₃ | ~0.5 nM (Kᵈ) | D₃ > D₂ | nih.gov |

| D₂ | ~3.6 nM (Kᵈ) | D₃ > D₂ | nih.gov |

The interaction of 2-aminoindans with serotonin (B10506) (5-HT) receptors is highly dependent on substitutions on the aromatic ring. The unsubstituted 2-aminoindan (2-AI) and its derivative MDAI show negligible affinity for a wide range of 5-HT receptors. nih.gov However, the introduction of a methoxy (B1213986) group, as seen in 5-methoxy-2-aminoindan (5-MeO-AI) and 5-methoxy-6-methyl-2-aminoindane (MMAI), confers moderate affinity for 5-HT₁ₐ and 5-HT₂ₑ receptors. nih.govresearchgate.net

The structural similarity of these compounds to well-known 5-HT₁ₐ receptor ligands like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) provides a rationale for this interaction. tandfonline.comrevvity.com 8-OH-DPAT is a highly selective and potent 5-HT₁ₐ agonist widely used as a reference compound in research. revvity.comcapes.gov.bracnp.org For example, in cells expressing cloned human 5-HT₁ₐ receptors, 8-OH-DPAT exhibits a Kᵢ value of 0.58 nM. capes.gov.br This suggests that specific substitutions on the this compound scaffold can orient the molecule to effectively bind to serotonin receptor subtypes.

Compounds based on the 2-aminoindan core structure demonstrate significant affinity for α₂-adrenergic receptors, while generally lacking affinity for α₁- and β-adrenergic subtypes. nih.gov Specifically, the parent compound 2-aminoindan (2-AI) binds with high affinity to all three α₂-adrenoceptor subtypes, showing a particular preference for the α₂C subtype. nih.govresearchgate.netljmu.ac.uk

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

| 2-Aminoindan (2-AI) | α₂ₐ | 134 | nih.gov, researchgate.net |

| α₂ₑ | 211 | nih.gov, researchgate.net | |

| α₂C | 41 | nih.gov, researchgate.net |

The monoamine transporters for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) are primary targets for many centrally acting agents. nih.gov The 2-aminoindan class of compounds interacts with these transporters, and their potency and selectivity are heavily influenced by substitutions on the indan ring. nih.gov The unsubstituted 2-aminoindan (2-AI) acts as a selective substrate for NET and DAT, with significantly less activity at SERT. nih.govresearchgate.netljmu.ac.uk Conversely, ring-substituted analogs like MDAI and 5-MeO-AI show increased potency at SERT and reduced potency at DAT and NET. researchgate.netljmu.ac.uk

| Compound | Transporter | Inhibition Potency (IC₅₀, nM) | Release Potency (EC₅₀, nM) | Reference |

| 2-Aminoindan (2-AI) | DAT | 233 | 118 | nih.gov |

| NET | 37 | 44 | nih.gov | |

| SERT | 3311 | >10,000 | nih.gov | |

| MDAI | DAT | 1101 | 549 | nih.gov |

| NET | 499 | 158 | nih.gov | |

| SERT | 157 | 108 | nih.gov |

Functional Receptor Activity and Signal Transduction Studies In Vitro

Functional assays move beyond binding affinity to measure the biological response a compound elicits at a receptor. These assays can determine whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist.

The functional profile of 2-aminoindan derivatives is highly variable and dependent on their specific chemical structure. As noted, 4-hydroxy-2-(di-n-propylamino)indan is a potent dopamine receptor agonist. A study using isolated cat atrium, a functional assay for dopamine agonist effects, demonstrated that the (R)-enantiomer of this compound was approximately 100 times more potent than its (S)-enantiomer, highlighting significant stereoselectivity in its functional activity. nih.gov

In stark contrast, 5,6-dimethoxy-2-(N-dipropyl)-aminoindan is characterized as a selective dopamine D₃ receptor antagonist. figshare.comscience.gov This illustrates a critical principle of the 2-aminoindan scaffold: minor structural modifications can fundamentally switch the functional activity from agonism to antagonism.

Functional activity at 5-HT₁ₐ receptors is often assessed using [³⁵S]GTPγS binding assays, which measure G-protein activation following receptor stimulation. capes.gov.brresearchgate.net While specific data for this compound is not available, the reference agonist 8-OH-DPAT robustly stimulates [³⁵S]GTPγS binding in cells expressing 5-HT₁ₐ receptors, with a potency (EC₅₀) of approximately 6.0 nM to 15 nM, confirming its agonist action. capes.gov.br Some novel hybrid molecules incorporating a 2-aminoindan moiety have been explored for their dual activity, behaving as antagonists at 5-HT₁ₐ receptors while also inhibiting serotonin reuptake. acs.org

Modulation of Second Messenger Systems (e.g., cAMP, Ca2+ mobilization)

Second messengers are crucial intracellular molecules that relay signals from cell-surface receptors to internal targets, triggering a variety of physiological responses. nih.govwikipedia.org Key examples include cyclic AMP (cAMP) and calcium ions (Ca2+). nih.govwikipedia.org The activation of G-protein-coupled receptors (GPCRs) can stimulate adenylyl cyclase to produce cAMP or activate phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 subsequently triggers the release of calcium from intracellular stores. nih.govnih.gov

The modulation of these second messenger systems is a key aspect of the pharmacological action of many drugs. For instance, the activation of the D2 dopamine receptor, a target for compounds like this compound, can lead to the inhibition of adenylyl cyclase, resulting in decreased levels of cAMP. uni-regensburg.de This change in cAMP levels influences the activity of protein kinase A (PKA) and other downstream effectors. uni-regensburg.de

While direct studies detailing the specific effects of this compound on cAMP levels or calcium mobilization are not extensively available in the provided search results, its action as a dopamine receptor agonist implies an interaction with these pathways. nih.gov For example, the structurally related compound 5,6-dimethoxy-2-(di-n-propylamino)indan is known to be a D3 receptor antagonist. nih.gov The D3 receptor, like the D2 receptor, is coupled to G-proteins that influence second messenger systems. nih.gov Furthermore, studies on other serotonin 5-HT2C receptor agonists have shown they can stimulate the mobilization of intracellular calcium. researchgate.net Given the structural similarities and receptor targets, it is plausible that this compound could also modulate calcium signaling, although direct experimental evidence is needed.

Enzyme Interaction and Inhibition Profiles (e.g., Monoamine Oxidase)

Monoamine oxidases (MAOs) are a family of enzymes responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. mdpi.comwikipedia.org There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. wikipedia.org Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, which is the mechanism of action for a class of antidepressants known as MAOIs. wikipedia.orgmayoclinic.org

There is evidence to suggest that compounds structurally related to this compound can interact with and inhibit MAOs. For example, research on polyamine analogs has shown that decreasing the flexibility of the molecular structure can be favorable for MAO-B inhibitory activity. mdpi.com Specifically, replacing a dipiperidine moiety with a dianiline structure in certain polyamine analogs significantly improved the inhibitory potency against both MAO-A and MAO-B. mdpi.com While direct studies on this compound's MAO inhibition profile are not detailed in the provided results, the general principle of structural influence on MAO inhibition is well-established. mdpi.comnih.gov

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, binds to its receptor target. mdpi.comfrontiersin.orguneb.br These methods are crucial for understanding the structure-activity relationships of drugs and for designing new, more potent and selective compounds. rjeid.com

Conformational Analysis and Ligand-Receptor Binding Hypotheses

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. nih.govlumenlearning.comlibretexts.org For 2-aminoindan derivatives, including this compound, conformational analysis is critical for understanding their interaction with dopamine receptors. nih.gov

Studies using the molecular mechanics method (MM2) have been conducted on various 2-aminoindans. nih.govepdf.pub It has been predicted that for potent dopamine receptor agonism, the active enantiomer, such as (R)-4-hydroxy-2-(di-n-propylamino)indan, should have its nitrogen atom in an equatorial position. nih.govepdf.pubethernet.edu.et This equatorial positioning places the nitrogen atom close to the aromatic ring plane, which is considered a key requirement for effective binding and activation of the dopamine receptor. nih.govepdf.pubethernet.edu.et X-ray crystallographic analysis has confirmed this equatorial position of the nitrogen atom in the (R)-enantiomer of 4-hydroxy-2-(di-n-propylamino)indan.

Computational Predictions of Pharmacological Activity

For this compound and its analogs, computational approaches have been instrumental. Molecular mechanics calculations correctly predicted that the (R)-4-hydroxy-2-(dialkylamino)indan would be more stable with the nitrogen in an equatorial conformation, which correlates with its potent dopaminergic activity. nih.gov In contrast, for the less potent phenylpropylamine analogue, 4-hydroxy-2-[(di-n-propylamino)methyl]indan, conformational analysis revealed two stable conformations, neither of which fully met the requirements for high-affinity dopamine receptor binding. This highlights the power of computational predictions in explaining differences in pharmacological activity based on subtle structural and conformational variations.

Neurobiological and Behavioral Effects in Defined Animal Models

Locomotor Activity and Motor Coordination Assessments in Rodent Models

The assessment of locomotor activity and motor coordination in rodent models provides crucial insights into the behavioral effects of neuroactive compounds. nih.govfrontiersin.org Standard tests include the open field test, which measures spontaneous locomotion, exploratory behavior, and anxiety, and the rotarod test for forced motor coordination. nih.govimrpress.com In an open field, metrics such as the number of line crossings and the frequency of rearing (standing on hind legs) are used to quantify locomotor and exploratory activities. frontiersin.orgnih.gov

Effects on Spontaneous Locomotion

Studies investigating the effects of 2-Di-n-propylaminoindan and related compounds on spontaneous locomotor activity in rodents have yielded specific findings. For instance, the dopamine (B1211576) D3 receptor antagonist U-99194A, which is chemically identified as 5,6-dimethoxy-2-(di-n-propylamino)indan, has been shown to antagonize the inhibitory effects of D3 receptor agonists on spontaneous locomotor activity in mice. nih.gov This suggests an interaction with the dopaminergic systems that regulate movement. While direct data on this compound's effect on spontaneous locomotion is limited in the provided context, the actions of its derivatives point towards a modulatory role in dopamine-mediated motor control. nih.gov In general, compounds that influence dopamine D3 receptors can either suppress or stimulate locomotor activity depending on their agonist or antagonist properties. nih.gov

Modulation of Stereotyped Behaviors

Stereotyped behaviors in rodents are repetitive, unvarying, and seemingly purposeless movements, such as sniffing, gnawing, circling, or intense grooming. tau.ac.ilwikipedia.org These behaviors are often induced by psychostimulant drugs that enhance dopamine transmission and can be quantified using rating scales. tau.ac.il The modulation of these behaviors serves as an indicator of a compound's interaction with the central dopamine system. wikipedia.org

While specific studies detailing the direct effect of this compound on stereotyped behaviors are not extensively covered, the actions of related compounds provide a framework for its potential effects. For example, apomorphine-induced stereotypy is a common model to assess dopamine receptor sensitivity. nih.gov The ability of a compound to either induce or block these behaviors points to its functional interaction with dopamine pathways. nih.gov Given that derivatives of this compound, like U-99194A, are known to be dopamine D3 receptor antagonists, they are expected to modulate stereotyped behaviors induced by dopamine agonists. nih.govresearchgate.net

Neurochemical Modulations in Specific Brain Regions of Animal Models

The behavioral effects of this compound are underpinned by its modulation of various neurotransmitter systems in the brain. The striatum and nucleus accumbens are key regions in the basal ganglia that are integral to motor control and reward processing, respectively. frontiersin.orgwikipedia.org

Dopamine Release and Turnover Studies (e.g., Striatum, Nucleus Accumbens)

The mesolimbic and nigrostriatal dopamine systems, which project to the nucleus accumbens and striatum, are critical for motivation, reward, and motor function. frontiersin.org Dopamine release in these areas is a key event in mediating the effects of many psychoactive substances. Research on related aminotetralin compounds, such as 7-OH-DPAT, shows that they can act on dopamine autoreceptors to reduce dopamine release in the nucleus accumbens. nih.gov Specifically, 7-OH-DPAT has been shown to potently decrease the voltammetric signal for dopamine in the nucleus accumbens following stimulation of the ventral tegmental area (VTA). nih.gov

Studies on U-99194A (5,6-dimethoxy-2-(di-n-propylamino)indan), a D3 antagonist, show it can counteract the effects of D3 agonists. nih.gov While some dopamine receptor agonists inhibit locomotor activity without affecting dopamine levels in the nucleus accumbens or striatum, others significantly alter dopamine release. nih.gov This highlights the complex relationship between receptor activation, dopamine release, and behavioral outcomes. The release of dopamine in the ventral striatum (nucleus accumbens) has been linked more to the expectation of reward rather than the reward itself. nih.gov

Interactive Data Table: Effects of Dopamine-Related Compounds on Neurochemistry and Behavior

| Compound | Class | Effect on Locomotion | Effect on Dopamine Levels (Nucleus Accumbens) |

| cis-8-OH-PBZI | Preferential D3 Agonist | Inhibition | No effect on interstitial levels |

| 7-OH-DPAT | Putative D3 Agonist | Dose-dependent reduction | Potent reduction in release |

| U-99194A | D3 Antagonist | Antagonizes D3 agonist-induced inhibition | Modulates effects of D3 agonists |

This table synthesizes findings from multiple studies to illustrate the varied effects of compounds acting on dopamine D3 receptors. nih.govnih.gov

Serotonin (B10506) and Noradrenaline System Alterations

The central nervous system functions through a complex interplay of neurotransmitters, including serotonin (5-HT) and noradrenaline (norepinephrine). rjn.com.rowikipedia.org These systems are interconnected with the dopamine system and play roles in mood, arousal, and cognition. nih.govmdpi.com Noradrenergic neurons originate primarily in the locus coeruleus and project throughout the brain, influencing alertness and readiness for action. wikipedia.org The serotonin system, with neurons originating in the raphe nuclei, is involved in a wide array of functions, including mood regulation. rjn.com.ro

Research has shown significant cross-modulation between these systems. For instance, activation of 5-HT1A receptors can reduce serotonin levels while increasing dopamine and noradrenaline levels in the frontal cortex. nih.gov Conversely, activation of alpha2-adrenergic receptors can inhibit the release of noradrenaline, dopamine, and serotonin. nih.gov This reciprocal control indicates that a compound affecting one monoamine system will likely have cascading effects on others. While direct studies on this compound's effects on these systems are sparse in the provided results, its structural similarity to other monoamine modulators suggests it could influence serotonin and noradrenaline pathways. julkari.fidntb.gov.ua

Exploratory Behavior and Anxiety-Related Phenotypes in Preclinical Paradigms (e.g., Elevated Plus-Maze, Marble Burying)

Research into the behavioral effects of this compound has focused on its influence on motor activity, a key component of exploratory behavior. As a dopamine agonist, its effects are primarily mediated through the stimulation of dopamine receptors.

Detailed Research Findings

A foundational study investigating the effects of several novel 2-aminoindane compounds in rats provided direct insight into the activity of this compound. This research demonstrated that the compound produces a dose-dependent increase in locomotor activity, indicative of hyperactivity. nih.gov However, it was found to be less potent in inducing this effect compared to other analogs such as 2-di-n-propylamino-4,7-dimethoxyindane (RDS-127). nih.gov The observed hyperactivity was effectively blocked by the dopamine receptor antagonist pimozide, confirming that the mechanism of action involves the direct stimulation of dopamine receptors. nih.gov

While direct studies of this compound in specific anxiety paradigms like the elevated plus-maze (EPM) and the marble-burying test are not available in the published literature, the effects can be inferred from its action as a dopamine D2/D3 receptor agonist. The EPM is a widely used test that assesses anxiety-like behavior by measuring the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. biorxiv.org Similarly, the marble-burying test is used to evaluate repetitive, compulsive-like behaviors, which are sometimes linked to anxiety. researchgate.netnih.gov

Studies on other D2/D3 receptor agonists provide a framework for the potential effects of this compound. For instance, D2/D3 agonists have been shown to produce anxiolytic-like effects in the EPM. mdpi.comnih.govingentaconnect.com Conversely, the role of these agonists in the marble-burying test is less clear, with some studies showing that agonists like pramipexole (B1678040) decrease marble burying, which challenges the paradigm's use as a straightforward model for drug-induced compulsive behavior. researchgate.net

| Preclinical Paradigm | Compound Class | Observed Effects in Animal Models | Relevant Findings |

| Locomotor Activity | 2-Aminoindane (specifically this compound) | Induces hyperactivity. nih.gov | Effect is blocked by dopamine antagonists, indicating a direct dopamine receptor agonist mechanism. nih.gov |

| Elevated Plus-Maze (EPM) | Dopamine D2/D3 Agonists | Generally produce anxiolytic-like effects (e.g., increased time in open arms). mdpi.comnih.gov | Medications enhancing dopaminergic neurotransmission can reduce anxiety-like behaviors in stress-induced models. nih.gov |

| Marble Burying | Dopamine D2/D3 Agonists | Effects are variable; some agonists decrease marble burying. researchgate.netnih.govcore.ac.uk | The inability of some D2/D3 agonists to increase marble burying raises questions about the test's validity for assessing drug-induced compulsive-like behavior. researchgate.net |

Cognitive Function Studies in Animal Models (e.g., Memory, Learning)

Although specific cognitive studies on this compound have not been reported, its role as a dopamine D2/D3 receptor agonist places it within a class of compounds known to significantly modulate cognitive processes, including learning and memory. nih.gov The mesolimbocortical dopamine system is integral to cognitive functions, and dopamine receptors in brain regions like the hippocampus and prefrontal cortex are key targets for modulating these processes. mdpi.comcapes.gov.br

Detailed Research Findings

The literature on dopamine D2/D3 receptor ligands demonstrates a complex and sometimes opposing role in cognition. The activation of D2/D3 receptors can influence memory acquisition, consolidation, and retrieval. biorxiv.org For example, studies using other D2/D3 agonists like quinpirole (B1680403) have shown enhancements in memory acquisition in certain tasks. biorxiv.org

However, the specific contributions of D2 versus D3 receptors appear to be distinct. Research suggests that the effects of dopamine on memory consolidation may result from a balance between D2 receptor-mediated facilitation and D3 receptor-mediated inhibition. capes.gov.br One study demonstrated that while a non-selective dopamine agonist could prevent scopolamine-induced amnesia, a selective D3 receptor antagonist also counteracted the memory disruption, suggesting an inhibitory role for D3 receptors in this particular memory task. capes.gov.br Furthermore, preclinical data indicate that D3 receptor antagonists can have pro-cognitive effects, improving performance in visual learning and memory tasks, which may have translational relevance for treating cognitive deficits in neuropsychiatric disorders. oup.com Given that this compound acts on both D2 and D3 receptors, its net effect on cognition would likely depend on the specific cognitive domain being tested, the baseline dopamine tone of the subject, and its precise affinity and efficacy at each receptor subtype.

| Cognitive Domain | Receptor Target | General Findings in Animal Models |

| Learning & Memory | Dopamine D2/D3 Receptors | The dopaminergic system is a critical modulator of learning and memory. nih.gov |

| Memory Consolidation | Dopamine D2 Receptor | Activation is generally associated with facilitation of memory consolidation. capes.gov.br |

| Memory Consolidation | Dopamine D3 Receptor | Activation may inhibit memory consolidation; antagonists can be pro-cognitive. capes.gov.broup.com |

| Associative Learning | Dopamine D2/D3 Receptors | Agonists like quinpirole have been found to enhance memory acquisition in some maze-based tasks. biorxiv.org |

Electrophysiological Studies in In Vitro Brain Slices and In Vivo Models

Direct electrophysiological data for this compound are not present in the current scientific literature. However, its classification as a dopamine D2/D3 receptor agonist allows for well-grounded predictions of its effects at the cellular level based on extensive research into this class of compounds. These studies typically use in vitro brain slice preparations from regions rich in dopamine neurons, such as the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA), as well as in vivo recordings in anesthetized or freely moving animals.

Detailed Research Findings

The primary electrophysiological effect of activating D2 and D3 receptors on dopamine neurons is inhibitory. This inhibition is mediated through the G-protein coupled inwardly-rectifying potassium (GIRK) channel. acs.orgbiorxiv.org When an agonist like this compound binds to presynaptic D2/D3 autoreceptors on dopamine neurons, it initiates a signaling cascade that opens GIRK channels. acs.org The resulting efflux of potassium ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This mechanism serves as a negative feedback loop to reduce dopamine synthesis and release. jneurosci.org

In vitro whole-cell voltage-clamp recordings from dopamine neurons in midbrain slices consistently show that D2/D3 agonists induce a robust outward current, which is characteristic of GIRK channel activation. biorxiv.org This effect can be blocked by D2/D3 antagonists. Studies have also utilized these electrophysiological preparations to characterize the bias of different agonists, demonstrating that compounds with a bias toward G-protein signaling can elicit a more prolonged activation of GIRK channels compared to balanced agonists. acs.org In vivo electrophysiological studies have confirmed that systemic administration of D2/D3 agonists reduces the firing rate of dopamine neurons in the VTA. benthamopenarchives.com This inhibitory action on dopamine neuron activity is a hallmark of this compound class and is the underlying mechanism for many of their behavioral effects.

| Preparation Type | Brain Region(s) | Compound Class | Primary Electrophysiological Effect | Mechanism |

| In Vitro Brain Slice | Substantia Nigra (SNc), Ventral Tegmental Area (VTA) | Dopamine D2/D3 Agonists | Induces a robust outward current, leading to membrane hyperpolarization. acs.orgbiorxiv.org | Activation of G-protein coupled inwardly-rectifying potassium (GIRK) channels. acs.org |

| In Vivo Recording | Ventral Tegmental Area (VTA) | Dopamine D2/D3 Agonists | Decreases the spontaneous firing rate of dopamine neurons. benthamopenarchives.com | Inhibition of neuronal activity via autoreceptor activation. jneurosci.orgbenthamopenarchives.com |

Structure Activity Relationship Sar Investigations of 2 Di N Propylaminoindan and Analogues

Influence of Substituent Position and Nature on Receptor Affinity and Functional Activity

The placement and type of substituents on the indan (B1671822) ring system are paramount in determining the pharmacological profile of 2-di-n-propylaminoindan analogues.

Hydroxyl Group Placement on the Indan Ring

The position of a hydroxyl (-OH) group on the aromatic ring of the indan structure significantly impacts dopaminergic activity.

4-Hydroxy-2-(di-n-propylamino)indan (B1208187) : This analogue is a potent central dopamine (B1211576) (DA) receptor agonist. Its activity is comparable to that of apomorphine (B128758) in some preclinical models. The high potency is attributed to the optimal positioning of the 4-hydroxyl group, which is analogous to the "meta" hydroxyl group in dopamine when the molecule adopts its active conformation. annualreviews.org This positioning is crucial for strong binding to the dopamine D2 receptor.

5-Hydroxy-2-(di-n-propylamino)indan : In contrast, the 5-hydroxy isomer is considerably less potent as a dopamine receptor stimulant. annualreviews.org This reduced activity is likely due to the suboptimal placement of the hydroxyl group, which does not align as favorably with the receptor's binding site.

Methyl and Methoxy (B1213986) Substitutions

The introduction of methyl (-CH3) and methoxy (-OCH3) groups at various positions on the indan ring has been a key strategy in SAR studies to probe the steric and electronic requirements of the dopamine receptor.

4-Hydroxy-5-methyl-2-di-n-propylaminoindan (RD-211) : This derivative demonstrates significant dopaminergic activity, producing dose-dependent decreases in heart rate and blood pressure, effects that are inhibited by the D2 antagonist sulpiride. nih.gov The addition of the 5-methyl group to the potent 4-hydroxy scaffold appears to maintain or even enhance D2 receptor-mediated effects. nih.gov

4,7-Dimethoxy-2-di-n-propylaminoindan : This analogue is also active at dopamine receptors. nih.gov However, it has also been reported to interact with serotonin (B10506) (5-HT) receptors. researchgate.net

5,6-Dimethoxy-2-aminoindan analogues : These compounds have been found to be largely inactive at dopamine receptors. google.comgoogle.com This lack of activity highlights the stringent positional requirements for substituents on the indan ring to elicit a dopaminergic response. google.com

Stereochemical Determinants of Pharmacological Profile

Chirality plays a pivotal role in the pharmacology of this compound analogues. The three-dimensional arrangement of the atoms, particularly at the chiral center at the 2-position of the indan ring, dictates the potency and selectivity of these compounds. nih.govwikipedia.org

Differential Potency and Selectivity of Enantiomers (R- vs. S-Isomers)

The two enantiomers of chiral this compound analogues often exhibit markedly different biological activities. nih.gov This is because biological receptors are themselves chiral and interact differently with each enantiomer. nih.govwikipedia.org

For 4-Hydroxy-2-(di-n-propylamino)indan , the (R)-enantiomer is the more potent dopamine agonist. nih.govnih.gov This stereoselectivity is a common feature in this class of compounds and underscores the specific spatial orientation required for effective receptor activation. nih.gov The (R)-isomer's superior activity is attributed to its ability to adopt a conformation that optimally presents the key pharmacophoric elements—the hydroxyl group and the nitrogen atom—to the receptor. nih.gov

Conformational Requirements for Receptor Binding

Molecular mechanics calculations and X-ray crystallography have shown that for potent dopamine agonism, as seen in (R)-4-hydroxy-2-(di-n-propylamino)indan , the nitrogen atom of the di-n-propylamino group should be in an equatorial position relative to the indan ring. nih.gov This equatorial positioning places the nitrogen atom closer to the plane of the aromatic ring, a key requirement for potent interaction with the dopamine receptor. nih.gov

In contrast, for some other analogues like (R)-4-methoxy-2-aminoindan, the nitrogen atom is found in an axial position, which is associated with lower dopamine receptor agonist potency. nih.gov The conformation of the molecule is thus a crucial factor in determining its pharmacological activity, influencing how well it fits into the receptor's binding pocket and interacts with key amino acid residues, such as Asp-114 in the D2 receptor.

Role of the Di-n-propylamino Moiety in Ligand-Receptor Interactions

The N,N-di-n-propylamino group is a common feature in many potent dopamine agonists and its presence in the 2-position of the indan ring is crucial for activity.

The size and lipophilicity of the n-propyl groups are important for optimal interaction with a hydrophobic pocket within the dopamine receptor. The N,N-di-n-propyl substitution often confers higher potency compared to N,N-dimethyl or unsubstituted amino analogues. annualreviews.org

The basic nitrogen atom of the di-n-propylamino group is a key pharmacophoric element, as it is protonated at physiological pH and forms a crucial electrostatic interaction with an acidic amino acid residue (like aspartate) in the receptor binding site. americanpharmaceuticalreview.com

Preclinical Metabolic Disposition and Analytical Strategies for Research

In Vitro Metabolic Transformations

To understand the metabolic susceptibility of 2-Di-n-propylaminoindan, in vitro studies are essential first steps. These experiments help predict how the compound might be processed in a living system, particularly by the liver.

Hepatic Microsomal and S9 Fraction Metabolism Studies (e.g., CYP450-mediated)

The primary approach involves incubating this compound with liver fractions. Pooled human liver microsomes (pHLMs) contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I oxidative drug metabolism. mdpi.comopenanesthesia.org Incubations would be conducted to determine the compound's stability and identify which specific CYP450 isoenzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in its breakdown. semanticscholar.org

Liver S9 fractions, which contain both microsomal and cytosolic enzymes, would also be used. This allows for the investigation of both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways. nih.gov For related aminoindanes like 2-aminoindane (2-AI) and N-methyl-2-aminoindane (NM-2-AI), studies using pHLM and S9 fractions have been crucial in identifying their initial metabolic routes. nih.gov

Identification of In Vitro Metabolites

Following incubation with liver fractions, analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), would be employed to separate and identify potential metabolites. nih.gov For a compound like this compound, predicted metabolic pathways based on its structure would include:

N-dealkylation: The removal of one or both n-propyl groups from the nitrogen atom.

Hydroxylation: The addition of a hydroxyl (-OH) group to the indan (B1671822) ring system or the n-propyl side chains.

Oxidation: Further oxidation of hydroxylated metabolites.

Metabolic Fate in Animal Models

To understand how this compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism, studies in animal models, typically rats, are necessary. fda.gov

Excretion Profiles in Urine and Feces (e.g., Rat Models)

In a typical study, rats would be administered the compound, and their urine and feces would be collected over a set period (e.g., 24-72 hours). The samples would be analyzed to quantify the amount of the parent compound and its metabolites excreted. This helps determine the primary route of elimination from the body and calculates the mass balance, indicating how much of the administered dose can be recovered.

Characterization of In Vivo Metabolites (e.g., Hydroxylation, N-acetylation, Glucuronidation, Sulfation)

Urine samples from animal studies are particularly valuable for identifying the full range of metabolites. Analysis via techniques like LC-MS/MS allows for the characterization of both Phase I and Phase II metabolites. mdpi.com For aminoindane structures, common in vivo metabolic reactions that would be investigated for this compound include:

Phase I: Hydroxylation and N-de-propylation.

Phase II: The products of Phase I metabolism are often made more water-soluble for excretion through conjugation reactions. Key pathways include glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate (B86663) group). mdpi.com For the related compound 2-aminoindane, N-acetylation has also been observed as a metabolic pathway. nih.gov

Chromatographic Techniques for Compound Quantification and Metabolite Profiling

Accurate quantification of this compound and its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) is critical for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

A typical bioanalytical method would involve:

Sample Preparation: Extraction of the compound and its metabolites from the biological matrix, often using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Using an HPLC or UHPLC system to separate the parent compound from its various metabolites and endogenous matrix components.

Mass Spectrometric Detection: Using a tandem mass spectrometer (e.g., a triple quadrupole) for sensitive and specific detection and quantification of each analyte.

The development of such methods is essential for defining the pharmacokinetic profile of the compound, including its absorption rate, bioavailability, volume of distribution, and clearance rate. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pharmaceutical compounds in preclinical research. For a molecule like this compound, which possesses a secondary amine and a hydrophobic indan core, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To ensure good peak shape and retention for the basic aminoindan structure, an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. This protonates the amine group, reducing peak tailing and ensuring consistent interaction with the stationary phase.

Detection is commonly achieved using a diode-array detector (DAD) or a UV-Vis detector, set to a wavelength where the indan chromophore exhibits maximum absorbance. For quantitative analysis in biological samples, a pre-column derivatization step can be employed to attach a fluorophore to the amine group, significantly enhancing sensitivity when using a fluorescence detector. who.intnih.gov

Table 1: Representative HPLC Conditions for Aminoindan Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While 2-aminoindan (B1194107) and its analogues can be analyzed directly, their polarity can lead to poor peak shapes and interactions with the GC column. researchgate.net Therefore, derivatization is a common strategy to improve their chromatographic behavior.

For this compound, the secondary amine is a target for derivatization. Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) can be used to replace the active hydrogen on the nitrogen with a nonpolar, fluorinated group. researchgate.net This process increases volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved separation from matrix components. proquest.com

Following separation on a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase), the eluting compounds enter the mass spectrometer. Electron ionization (EI) is typically used, which generates a reproducible fragmentation pattern. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragments resulting from the cleavage of the n-propyl groups and fragmentation of the indan ring structure, allowing for confident identification. researchgate.net

Table 2: Illustrative GC-MS Parameters for Derivatized Aminoindan Analysis

| Parameter | Condition |

|---|---|

| GC Column | Rxi®-5Sil MS (30 m x 0.25 mm, 0.25 µm) |

| Derivatization Agent | Heptafluorobutyric anhydride (HFBA) |

| Carrier Gas | Helium (1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and selectivity. nih.govwikipedia.org This technique combines the separation power of HPLC with the mass analysis capabilities of MS. eag.com For this compound, an electrospray ionization (ESI) source in positive ion mode would be used to generate protonated molecular ions [M+H]+.

In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to the protonated parent drug is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for quantification even at very low concentrations.

High-Resolution Mass Spectrometry (HRMS) offers an alternative, allowing for the determination of the exact mass of the parent compound and its metabolites. thermofisher.com This information is used to predict elemental compositions, which is invaluable for identifying unknown metabolites formed during preclinical studies, such as hydroxylation of the indan ring or N-dealkylation of the propyl groups. nih.gov

Table 3: Predicted LC-MS/MS Transitions for this compound and Potential Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |

|---|---|---|---|

| This compound | 218.2 | 175.1 | Loss of a propyl group (C3H7) |

| 117.1 | Indanyl fragment | ||

| N-depropyl Metabolite | 176.1 | 117.1 | Indanyl fragment |

| Hydroxylated Metabolite | 234.2 | 191.1 | Loss of a propyl group (C3H7) |

Radioligand-Based Analytical Methods for Preclinical Study

Radioligand binding assays are indispensable tools in pharmacology for characterizing the interaction of a compound with its molecular targets, such as receptors and transporters. nih.govrevvity.com These assays use a radioactive ligand (a radioligand) that is known to bind with high affinity to a specific target. oncodesign-services.com

To determine the binding affinity of this compound, competition binding assays are performed. nih.gov In this setup, a fixed concentration of the radioligand is incubated with a preparation of cells or tissues expressing the target receptor in the presence of increasing concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured.

The data are used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. From this, the inhibition constant (Ki) can be derived, which reflects the affinity of the compound for the receptor. researchgate.net These assays are crucial for establishing the pharmacological profile of this compound and understanding its mechanism of action at a molecular level.

Table 4: Representative Radioligand Binding Assay Panel

| Target | Radioligand | Tissue/Cell Preparation |

|---|---|---|

| Dopamine (B1211576) Transporter (DAT) | [³H]WIN 35,428 | Rat striatal membranes |

| Serotonin (B10506) Transporter (SERT) | [³H]Citalopram | Rat cortical membranes |

| Dopamine D2 Receptor | [³H]Raclopride | HEK293 cells expressing D2R |

| Serotonin 5-HT2A Receptor | [³H]Ketanserin | Rat cortical membranes |

Advanced Research Methodologies and Future Directions in 2 Di N Propylaminoindan Research

Development of Novel Chemical Probes and Ligands for Specific Receptor Targets

A fundamental challenge in understanding the complete mechanism of action for 2-DPNI is the precise identification and characterization of its molecular targets. The development of bespoke chemical probes and ligands is a critical step in this endeavor. Chemical probes are specialized small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in complex biological systems. pageplace.denih.gov

Future research should focus on synthesizing analogs of 2-DPNI that can serve as high-affinity radioligands for use in binding assays. nih.gov These radiolabeled molecules, for instance, incorporating tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would allow for quantitative autoradiography in brain tissue, mapping the precise anatomical distribution of binding sites. nih.gov Furthermore, the creation of fluorescently tagged or photoaffinity-labeled probes derived from the 2-DPNI scaffold would be invaluable. Photoaffinity labels, upon photoactivation, form a covalent bond with their target protein, enabling its isolation, identification, and subsequent characterization via proteomic techniques. nih.gov

The development of such tools would facilitate high-throughput screening assays to identify other molecules that bind to the same targets and to delineate the specific receptor subtypes with which 2-DPNI interacts.

Table 1: Hypothetical Chemical Probes Based on 2-Di-n-propylaminoindan Scaffold

| Probe Type | Proposed Structure Modification | Reporter Tag | Intended Application | Potential Finding |

| Radioligand | Substitution with ³H on the propyl chain | Tritium (³H) | Saturation and competition binding assays nih.gov | Determination of binding affinity (Kd) and receptor density (Bmax) at dopamine (B1211576) and serotonin (B10506) transporters. |

| Fluorescent Probe | Addition of a Bodipy fluorophore via a linker | Bodipy-FL | Live-cell imaging and fluorescence microscopy | Visualization of target receptor localization and trafficking in real-time. |

| Photoaffinity Label | Incorporation of a phenylazide group | Phenylazide | Covalent labeling and identification of binding proteins | Unambiguous identification of primary and potential secondary binding targets from brain lysates. |

| Biotinylated Probe | Attachment of a biotin (B1667282) molecule | Biotin | Affinity purification of target proteins | Isolation of the receptor-ligand complex for subsequent analysis by mass spectrometry. |

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Preclinical Investigations

To understand the broader biological impact of 2-DPNI, it is essential to move beyond single-target interactions and embrace a systems-level perspective. Omics technologies, such as proteomics and transcriptomics, offer a powerful lens through which to view the global changes in protein and gene expression following compound administration. nih.govnih.gov

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how 2-DPNI modulates gene expression in specific brain regions. nih.gov Using techniques like RNA-sequencing (RNA-Seq) on tissue from preclinical models treated with 2-DPNI, researchers could identify entire pathways that are activated or suppressed. protocols.io For example, transcriptomic analysis might reveal upregulation of genes involved in neuroplasticity or downregulation of genes associated with neuroinflammation, providing crucial clues about its long-term effects. nih.gov

Proteomics complements this by analyzing the entire protein complement of a cell or tissue. nih.govmdpi.com Using mass spectrometry-based approaches, one could compare the proteome of brain tissue from control animals versus those treated with 2-DPNI. nih.gov This could lead to the identification of specific proteins whose expression levels or post-translational modification states are altered, directly linking the compound's activity to changes in functional cellular machinery. nih.gov

Integrating these omics datasets would provide a comprehensive, multi-layered view of the molecular sequelae of 2-DPNI activity, highlighting key signaling cascades and cellular processes that are modulated.

Table 2: Illustrative Proteomic and Transcriptomic Findings in a Hypothetical Preclinical Study of 2-DPNI

| Omics Type | Technology | Brain Region | Hypothetical Finding | Potential Implication |

| Transcriptomics | RNA-Seq | Nucleus Accumbens | Upregulation of FosB and BDNF mRNA | Indicates potential for long-term changes in neuronal plasticity and addictive behavior. |

| Prefrontal Cortex | Downregulation of IL-6 and TNF-α mRNA | Suggests a possible anti-inflammatory effect in a key cognitive brain region. | ||

| Proteomics | LC-MS/MS | Striatum | Increased phosphorylation of DARPP-32 | Confirms engagement with dopamine D1 receptor signaling pathways. |

| Hippocampus | Decreased expression of Synaptophysin | Suggests potential alterations in synaptic vesicle cycling and neurotransmission. |

Advanced In Vitro Systems for Mechanistic Elucidation (e.g., Organ-on-a-chip, 3D Cell Cultures)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of the human brain, limiting their predictive value. nih.govnih.gov The advent of advanced in vitro systems, such as three-dimensional (3D) cell cultures and organ-on-a-chip (OOC) technology, offers a more physiologically relevant platform for mechanistic studies of 2-DPNI. nih.govnih.govmdpi.com

3D cell cultures , such as neurospheres or brain organoids, allow neurons and glial cells to grow and interact in a three-dimensional space, better mimicking the architecture of brain tissue. semanticscholar.orgyoutube.com Using these models, researchers could study the effects of 2-DPNI on neuronal firing patterns, synapse formation, and network activity in a controlled yet more realistic environment.

Organ-on-a-chip technology further enhances this by integrating living cells into microfluidic devices that simulate the dynamic mechanical and chemical environment of organs. nih.govmdpi.comresearchgate.netmdpi.com A "brain-on-a-chip" model, for example, could be used to study the transport of 2-DPNI across the blood-brain barrier and subsequently measure its neurochemical and electrophysiological effects on cultured human neurons. This technology provides precise control over the cellular microenvironment and enables real-time analysis of cellular responses. nih.gov

Sophisticated In Vivo Animal Models for Enhanced Behavioral and Neurochemical Characterization

While foundational behavioral studies have been conducted, future research on 2-DPNI would benefit immensely from the use of more sophisticated in vivo animal models. mdpi.comhugendubel.infonih.gov These models are designed to probe more nuanced aspects of behavior and neurochemistry that are relevant to complex neuropsychiatric disorders.

The use of transgenic animal models, for instance, which have specific genes "knocked out" or "knocked in," could help to confirm the precise molecular targets of 2-DPNI. If the compound is hypothesized to act primarily through the dopamine transporter (DAT), its behavioral effects should be significantly blunted in a DAT-knockout mouse model.

Furthermore, advanced neurochemical monitoring techniques like in vivo microdialysis can be employed in freely moving animals to provide real-time measurement of extracellular neurotransmitter levels in specific brain regions. nih.govnih.govaminer.cn By implanting a microdialysis probe, researchers could measure the precise changes in dopamine, serotonin, and norepinephrine (B1679862) concentrations in areas like the nucleus accumbens or prefrontal cortex immediately following 2-DPNI administration, providing a direct link between neurochemistry and behavior. researchgate.netmicrodialysis.com

Computational Chemistry and Artificial Intelligence Applications in Structure-Based Design and Prediction of Activity

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid, in silico design and evaluation of new chemical entities. nih.govmdpi.com These approaches can be powerfully applied to the 2-DPNI scaffold to explore its structure-activity relationships (SAR) and to design novel analogs with improved potency and selectivity.

Computational modeling techniques such as molecular docking can be used to simulate the interaction of 2-DPNI with the 3D structures of its putative targets (e.g., monoamine transporters). jchemlett.com These simulations can predict the preferred binding orientation and estimate binding affinity, providing a rational basis for designing structural modifications to enhance interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate the chemical structures of a series of 2-DPNI analogs with their biological activity. nih.govjchemlett.com More advanced AI and machine learning algorithms can now analyze vast datasets to identify subtle structural features that are critical for activity, guiding the synthesis of new compounds with a higher probability of success and potentially predicting properties like metabolic stability or toxicity. cas.orgdigitellinc.comaaai.org This iterative cycle of computational design, followed by chemical synthesis and biological testing, can dramatically accelerate the optimization of 2-DPNI-based compounds.

Table 3: Exemplar QSAR Data for a Hypothetical Series of 2-DPNI Analogs

| Compound | R1-Group Modification | Lipophilicity (logP) | Predicted Binding Affinity (pKi) | Experimental Binding Affinity (pKi) |

| 2-DPNI | n-propyl | 3.5 | 7.8 | 7.7 |

| Analog 1 | iso-propyl | 3.4 | 7.5 | 7.4 |

| Analog 2 | n-butyl | 4.0 | 7.9 | 8.0 |

| Analog 3 | cyclopropyl | 3.2 | 7.9 | 7.8 |

| Analog 4 | H | 2.5 | 6.2 | 6.1 |

Q & A

Q. How should researchers design toxicity studies to meet regulatory standards for this compound?

- Acute Toxicity : Follow OECD Guideline 423 (acute oral toxicity) using rodent models. Measure endpoints like LD50 and histopathological changes .

- Ecotoxicology : Assess aquatic toxicity (e.g., Daphnia magna EC50) and biodegradability via OECD 301F test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.